molecular formula C18H18I3NO5 B12267691 1,3-Dicyclopropylmethyl 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate

1,3-Dicyclopropylmethyl 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate

Cat. No.: B12267691
M. Wt: 709.1 g/mol
InChI Key: PGFFNHXNBOZNKY-UHFFFAOYSA-N
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Description

1,3-Dicyclopropylmethyl 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate is a complex organic compound characterized by the presence of cyclopropylmethyl groups, acetamido groups, and triiodobenzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dicyclopropylmethyl 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate typically involves multiple steps:

    Formation of the Triiodobenzene Core: The triiodobenzene core can be synthesized by iodination of a suitable benzene derivative using iodine and an oxidizing agent such as nitric acid.

    Introduction of the Acetamido Group: The acetamido group can be introduced through an acylation reaction using acetic anhydride and a suitable amine.

    Attachment of Cyclopropylmethyl Groups: The cyclopropylmethyl groups can be attached via a Friedel-Crafts alkylation reaction using cyclopropylmethyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3-Dicyclopropylmethyl 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atoms, using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

1,3-Dicyclopropylmethyl 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a radiopaque contrast agent in medical imaging due to the presence of iodine atoms.

    Materials Science: Utilized in the development of advanced materials with unique electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1,3-Dicyclopropylmethyl 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The iodine atoms in the compound can block x-rays, making it useful as a contrast agent in imaging techniques. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Iohexol: Another triiodobenzene derivative used as a contrast agent in medical imaging.

    Iopamidol: A similar compound with applications in radiographic imaging.

Uniqueness

1,3-Dicyclopropylmethyl 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate is unique due to the presence of cyclopropylmethyl groups, which may confer distinct steric and electronic properties compared to other triiodobenzene derivatives. This uniqueness can influence its reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C18H18I3NO5

Molecular Weight

709.1 g/mol

IUPAC Name

bis(cyclopropylmethyl) 5-acetamido-2,4,6-triiodobenzene-1,3-dicarboxylate

InChI

InChI=1S/C18H18I3NO5/c1-8(23)22-16-14(20)11(17(24)26-6-9-2-3-9)13(19)12(15(16)21)18(25)27-7-10-4-5-10/h9-10H,2-7H2,1H3,(H,22,23)

InChI Key

PGFFNHXNBOZNKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)OCC2CC2)I)C(=O)OCC3CC3)I

Origin of Product

United States

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